molecular formula C27H46O3 B1587839 Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)- CAS No. 301695-61-4

Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)-

Cat. No.: B1587839
CAS No.: 301695-61-4
M. Wt: 418.7 g/mol
InChI Key: FGKQZAUZOBFLBY-GGBHDQTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)-: is a steroidal compound characterized by the presence of hydroxy groups at the 7 and 24 positions and a ketone group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)- typically involves multi-step organic reactions starting from cholestane derivatives. The introduction of hydroxy groups at specific positions can be achieved through selective hydroxylation reactions. For instance, the hydroxylation at the 7 position can be carried out using specific oxidizing agents under controlled conditions. The 24-hydroxy group can be introduced through similar hydroxylation reactions or by using protecting group strategies to ensure selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of biocatalysts for selective hydroxylation. The process may also include purification steps such as chromatography to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)- can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The ketone group at the 3 position can be reduced to form corresponding alcohols.

    Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or further oxidized ketones.

    Reduction: Formation of cholestan-3-ol derivatives.

    Substitution: Formation of cholesteryl ethers or esters.

Scientific Research Applications

Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.

    Biology: Studied for its role in metabolic pathways and as a biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of steroid-based products and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)- involves its interaction with specific molecular targets and pathways. The hydroxy groups at the 7 and 24 positions may play a crucial role in its binding affinity to enzymes or receptors. The compound may modulate biological processes by influencing the activity of these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    7alpha-hydroxy-5beta-cholestan-3-one: A similar compound with a hydroxy group at the 7 position and a ketone group at the 3 position.

    7alpha,24(S)-dihydroxy-4-cholesten-3-one: Another derivative with hydroxy groups at the 7 and 24 positions but with a double bond at the 4 position.

Uniqueness

Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)- is unique due to its specific stereochemistry and the presence of hydroxy groups at both the 7 and 24 positions. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-17-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O3/c1-16(2)23(29)9-6-17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h16-18,20-25,29-30H,6-15H2,1-5H3/t17-,18-,20-,21+,22+,23-,24-,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKQZAUZOBFLBY-GGBHDQTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409418
Record name Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301695-61-4
Record name Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)-
Reactant of Route 2
Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)-
Reactant of Route 3
Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)-
Reactant of Route 4
Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)-
Reactant of Route 5
Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)-
Reactant of Route 6
Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.